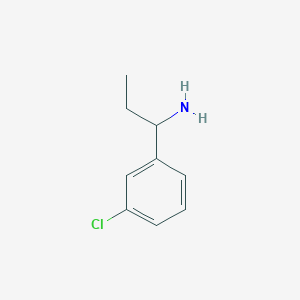

1-(3-Chlorophenyl)propan-1-amine

Descripción general

Descripción

1-(3-Chlorophenyl)propan-1-amine is often used as a pharmaceutical intermediate and a starting material for organic synthesis . It is widely used in the pharmaceutical industry and can be used to synthesize a variety of drugs, such as anti-allergic drugs, anti-anxiety drugs, and fungicides .

Synthesis Analysis

Transaminases (TAs) offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . After optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .Molecular Structure Analysis

The molecular formula of this compound is C9H12ClN . The exact position of the peak in the IR spectrum is dependent on the amount of hydrogen bonding in the alcohol .Chemical Reactions Analysis

In a mass spectrometer, alcohols fragment in two characteristic ways: alpha cleavage and dehydration . The dehydration of an alcohol in a mass spectrometer is essentially the same as the dehydration of an alcohol in a normal chemical reaction .Physical And Chemical Properties Analysis

This compound has a molecular weight of 169.65 . It is stored in a dark place, sealed in dry, at 2-8°C . The density is 1.094g/cm3, and the boiling point is 234.965ºC at 760 mmHg .Aplicaciones Científicas De Investigación

Environmental Analysis

A novel amino-functionalized polymer was developed using sol-gel technology for the efficient extraction of environmentally significant chlorophenols from aqueous samples. This approach, utilizing headspace solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC-MS) analysis, demonstrated high extraction efficiency and was successfully applied to spiked tap water samples, achieving relative recoveries exceeding 90% for all analytes (Bagheri, Babanezhad, & Khalilian, 2008).

Bioconjugation in Aqueous Media

The mechanism of amide formation between carboxylic acid and amine in aqueous media using carbodiimide was explored. This study, conducted with various substrates containing carboxylic acid and different amines, provided insights into the reaction mechanisms and conditions favorable for amide bond formation. Such understanding is crucial for bioconjugation applications, particularly in the development of biomaterials and drug conjugates (Nakajima & Ikada, 1995).

Chemical Synthesis and Characterization

Research into hexadentate N3O3 amine phenol ligands for Group 13 metal ions highlighted the synthesis and characterization of various amine phenols. Such compounds are pivotal in the field of inorganic chemistry, where they serve as ligands in the formation of complex metal ions, potentially applicable in catalysis and materials science (Liu, Wong, Rettig, & Orvig, 1993).

Corrosion Inhibition

A study on the synthesis of tertiary amines and their application in inhibiting carbon steel corrosion provided valuable insights into corrosion prevention strategies. The research focused on the electrochemical performance of synthesized amines, revealing their effectiveness as anodic inhibitors by forming a protective layer on the metal surface. Such findings are significant for industries where metal durability and longevity are crucial (Gao, Liang, & Wang, 2007).

Biobased Polymers

The synthesis of biobased amines from various biomass sources and their application in material chemistry, particularly in the creation of biobased polymers, was reviewed. This research is fundamental in advancing the development of sustainable materials by utilizing biobased monomers for polymer synthesis, with applications in various industries including automotive, aerospace, and healthcare (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).

Safety and Hazards

1-(3-Chlorophenyl)propan-1-amine is for R&D use only and not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin, eyes, or clothing . Personal protective equipment, including face protection, should be worn, and adequate ventilation should be ensured .

Propiedades

IUPAC Name |

1-(3-chlorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIWCUPYMOIFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586334 | |

| Record name | 1-(3-Chlorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40023-86-7 | |

| Record name | 3-Chloro-α-ethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40023-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1591640.png)

![4-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]benzenesulfonamide](/img/structure/B1591643.png)

![2-([2,2':5',2''-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1591657.png)